Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
Overview
Description
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is a complex organic compound that features a unique structure combining an adamantane moiety with a naphthoate ester The adamantane structure is known for its rigidity and stability, while the naphthoate ester provides aromatic characteristics
Mechanism of Action
Target of Action
Compounds containing adamantane fragments have been shown to exhibit a wide range of biological activity
Mode of Action
The adamantane moiety, a lipophilic cage-like structure, could potentially enhance the compound’s ability to permeate cell membranes and reach intracellular targets .
Biochemical Pathways
Compounds containing adamantane fragments have been shown to be involved in various biochemical pathways, including the arachidonic acid cascade
Pharmacokinetics
The adamantane moiety in its structure could potentially enhance its lipophilicity, which may influence its absorption and distribution within the body .
Result of Action
Compounds containing adamantane fragments have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of Adapalene Methyl Ester could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The adamantane moiety in its structure could potentially enhance its stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through the reaction of adamantane with suitable reagents to form an adamantane-containing intermediate.
Coupling with Methoxyphenyl Group: The intermediate is then reacted with a methoxyphenyl derivative under conditions that facilitate the formation of a stable bond between the adamantane and the methoxyphenyl group.
Esterification: The final step involves the esterification of the naphthoic acid with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Comparison with Similar Compounds
Methyl 6-(3-(adamantan-1-yl)-4-hydroxyphenyl)-2-naphthoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 6-(3-(adamantan-1-yl)-4-chlorophenyl)-2-naphthoate: Contains a chlorine atom instead of a methoxy group.
Methyl 6-(3-(adamantan-1-yl)-4-nitrophenyl)-2-naphthoate: Features a nitro group instead of a methoxy group.
Uniqueness: Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXNMQBGOVUZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441277 | |
Record name | Methyl 6-[4-methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]naphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106685-41-0 | |
Record name | Methyl 6-(4-methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106685-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-[4-methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]naphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-methyl naphtoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADAPALENE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W05XV3TPP3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize adapalene from adapalene methyl ester (Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate) according to the research?
A1: The research [] indicates that hydrolysis of adapalene methyl ester using a mixture of THF and water with 50% NaOH yielded the best results. This process forms the sodium salt of adapalene, which is then converted to the free acid using acetic acid. The final product, with a purity of 99.9%, is obtained by crystallization from a THF/Ethyl acetate (70:30) mixture. The overall yield of this synthesis route was 82%.
Q2: What analytical techniques were employed to confirm the identity and purity of the synthesized adapalene?
A2: The researchers utilized various spectroscopic methods to verify the identity of the synthesized adapalene. These methods included melting point determination, Infrared Spectroscopy (IR), Mass Spectrometry, 1H-NMR, and 13C-NMR. Additionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) was employed to assess the purity of the synthesized adapalene [].
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